molecular formula C14H9IN2OS B5004859 2-[(4-Iodophenyl)diazenyl]-1-benzothiophen-3-ol

2-[(4-Iodophenyl)diazenyl]-1-benzothiophen-3-ol

Cat. No.: B5004859
M. Wt: 380.21 g/mol
InChI Key: CXZXTPUVHACWCB-UHFFFAOYSA-N
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Description

2-[(4-Iodophenyl)diazenyl]-1-benzothiophen-3-ol is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Iodophenyl)diazenyl]-1-benzothiophen-3-ol typically involves the diazotization of 4-iodoaniline followed by a coupling reaction with 1-benzothiophen-3-ol. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Iodophenyl)diazenyl]-1-benzothiophen-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions may require reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-[(4-Iodophenyl)diazenyl]-1-benzothiophen-3-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biological probe due to its azo linkage.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-[(4-Iodophenyl)diazenyl]-1-benzothiophen-3-ol involves its interaction with molecular targets through its diazenyl group. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can affect various cellular pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenyl)diazenyl]-1-benzothiophen-3-ol
  • 2-[(4-Chlorophenyl)diazenyl]-1-benzothiophen-3-ol
  • 2-[(4-Methylphenyl)diazenyl]-1-benzothiophen-3-ol

Uniqueness

2-[(4-Iodophenyl)diazenyl]-1-benzothiophen-3-ol is unique due to the presence of the iodine atom, which can enhance its reactivity and potential applications in various fields. The iodine atom also contributes to the compound’s distinct physical and chemical properties compared to its bromine, chlorine, and methyl analogs.

Properties

IUPAC Name

2-[(4-iodophenyl)diazenyl]-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IN2OS/c15-9-5-7-10(8-6-9)16-17-14-13(18)11-3-1-2-4-12(11)19-14/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZXTPUVHACWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)N=NC3=CC=C(C=C3)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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